phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone
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Overview
Description
Phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone is a complex organic compound that belongs to the class of azirino-pyrrolo-pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions
Phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl rings
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and ability to inhibit specific signaling pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine derivatives
- 1H-pyrazolo[3,4-b]pyridines
- Pyrrolo[3,2-b]pyrroles
Uniqueness
Phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone stands out due to its unique aziridine ring fused to the pyrrolo[3,4-b]pyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20N2O |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
phenyl-[(1R,4S,7R)-4-phenyl-3,9-diazatricyclo[5.3.0.01,3]dec-5-en-9-yl]methanone |
InChI |
InChI=1S/C21H20N2O/c24-20(17-9-5-2-6-10-17)22-13-18-11-12-19(16-7-3-1-4-8-16)23-15-21(18,23)14-22/h1-12,18-19H,13-15H2/t18-,19+,21+,23?/m1/s1 |
InChI Key |
GVWAXDIOJKFYOE-OXMJVSSVSA-N |
Isomeric SMILES |
C1[C@H]2C=C[C@H](N3[C@]2(C3)CN1C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C2C=CC(N3C2(C3)CN1C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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